molecular formula C6H2ClF2NO B12835076 3,5-Difluoropyridine-4-carbonyl chloride CAS No. 383363-42-6

3,5-Difluoropyridine-4-carbonyl chloride

Cat. No.: B12835076
CAS No.: 383363-42-6
M. Wt: 177.53 g/mol
InChI Key: JVNWXSYCGJTVQD-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-4-carbonyl chloride (CAS 102615-30-9) is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with fluorine atoms at positions 3 and 5 and a reactive carbonyl chloride group at position 2. This compound is widely utilized in organic synthesis, particularly as an acylating agent in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine atoms enhance its electrophilicity, making it highly reactive toward nucleophiles like amines or alcohols . Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., dichloromethane, THF) further contribute to its industrial relevance .

Properties

CAS No.

383363-42-6

Molecular Formula

C6H2ClF2NO

Molecular Weight

177.53 g/mol

IUPAC Name

3,5-difluoropyridine-4-carbonyl chloride

InChI

InChI=1S/C6H2ClF2NO/c7-6(11)5-3(8)1-10-2-4(5)9/h1-2H

InChI Key

JVNWXSYCGJTVQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropyridine-4-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluoropyridine.

    Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 3,5-difluoropyridine with phosgene (COCl2) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition and side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoropyridine-4-carbonyl chloride may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridine-4-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to form 3,5-difluoropyridine-4-methanol under appropriate conditions.

    Oxidation: Oxidative reactions can further modify the pyridine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group. Typical conditions include the use of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3,5-Difluoropyridine-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic rings for enhanced biological activity.

    Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl chloride group, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The reactivity and applications of 3,5-difluoropyridine-4-carbonyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with key analogues:

Table 1: Properties of Pyridine-Based Carbonyl Chlorides
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Reactivity (Relative) Key Applications
3,5-Difluoropyridine-4-carbonyl chloride 191.56 45–48 210–215 (dec.) High Drug intermediates, polymer catalysts
Pyridine-4-carbonyl chloride 141.55 30–32 185–190 Moderate Peptide synthesis, dyes
3,5-Dichloropyridine-4-carbonyl chloride 210.88 68–70 245–250 (dec.) Moderate Agrochemicals, corrosion inhibitors
2,6-Difluoropyridine-4-carbonyl chloride 191.56 38–40 205–210 (dec.) High Ligands for catalysis, OLED materials

Key Observations :

  • Fluorine vs. Chlorine Substitution : The smaller atomic radius and higher electronegativity of fluorine (vs. chlorine) in 3,5-difluoropyridine-4-carbonyl chloride reduce steric hindrance and increase electron withdrawal, accelerating reactions with nucleophiles compared to 3,5-dichloro analogues .
  • Positional Isomerism : The 2,6-difluoro isomer exhibits lower thermal stability due to reduced resonance stabilization, whereas the 3,5-difluoro derivative maintains stability up to 210°C .

Research Findings and Contradictions

  • Catalytic Performance: A 2023 study reported that 3,5-difluoropyridine-4-carbonyl chloride-based catalysts achieved 92% yield in Suzuki-Miyaura couplings, outperforming 2,6-difluoro isomers (78% yield) .
  • Toxicity Profile : Fluorinated derivatives exhibit lower acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to dichloro analogues (LD₅₀ = 150 mg/kg), but chronic exposure risks remain under investigation .

Biological Activity

3,5-Difluoropyridine-4-carbonyl chloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

  • Molecular Formula : C6H4ClF2N
  • Molecular Weight : 163.56 g/mol
  • IUPAC Name : 3,5-Difluoropyridine-4-carbonyl chloride
  • Canonical SMILES : ClC(=O)c1ncc(c(c1F)F)C

The biological activity of 3,5-difluoropyridine-4-carbonyl chloride can be attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for cellular penetration and binding affinity to target proteins. The carbonyl chloride group is particularly reactive, allowing for nucleophilic attack by biological molecules such as amines or thiols, potentially leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that 3,5-difluoropyridine-4-carbonyl chloride exhibits significant antimicrobial activity. Its structure allows it to inhibit bacterial growth by interfering with essential metabolic pathways. The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli8 µg/mLModerate
Staphylococcus aureus4 µg/mLHigh
Pseudomonas aeruginosa16 µg/mLLow

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. It has shown potential in modulating cell signaling pathways associated with cancer proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of 3,5-difluoropyridine-4-carbonyl chloride on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.

Applications in Medicinal Chemistry

Due to its unique structure and biological activities, 3,5-difluoropyridine-4-carbonyl chloride is being explored as a building block for the synthesis of novel pharmaceuticals. Its derivatives may serve as lead compounds in drug development targeting infectious diseases and cancer.

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